Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable intermediate in various chemical reactions.
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , suggesting that this compound might also interact with organoboron reagents in such reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might participate in electronically divergent processes with a metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby a metal such as palladium becomes oxidized through its donation of electrons to form a new metal-carbon bond .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound might be involved in the formation of carbon-carbon bonds .
Result of Action
Similar compounds have shown strong insecticidal activity, especially against lepidopterous pests .
Action Environment
The stability of similar compounds has been noted as a significant factor in their success in suzuki–miyaura cross-coupling reactions .
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives, to which this compound belongs, have been reported to exhibit antimicrobial activities
Molecular Mechanism
It is crucial to describe how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.
Scientific Research Applications
Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Thiazole derivatives are investigated for their potential use in treating diseases such as cancer and diabetes.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-4-(chloromethyl)-1,3-thiazole-5-carboxylate
- Ethyl 2-methyl-4-(bromomethyl)-1,3-thiazole-5-carboxylate
- Ethyl 2-methyl-4-(fluoromethyl)-1,3-thiazole-5-carboxylate
Uniqueness
Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts greater chemical stability and lipophilicity compared to its halogenated counterparts. This makes it a more effective intermediate in various chemical and biological applications.
Properties
IUPAC Name |
ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c1-3-14-7(13)5-6(8(9,10)11)12-4(2)15-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNJDCSKTSRSSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363345 | |
Record name | Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117724-62-6 | |
Record name | Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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